WAY-196025

Description

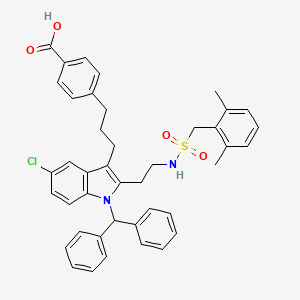

WAY-196025 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme critical in the biosynthesis of pro-inflammatory eicosanoids. cPLA2α hydrolyzes arachidonic acid (AA) from membrane phospholipids, initiating the production of prostaglandins and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively . Inhibition of cPLA2α offers a therapeutic advantage over COX/LOX inhibitors by broadly suppressing inflammatory mediators while avoiding adverse effects associated with COX-1 inhibition (e.g., gastrointestinal toxicity) .

This compound belongs to the indole class of cPLA2α inhibitors, characterized by a complex structure featuring multiple aromatic rings, a carboxyl group (COOH), and alkyl substituents (e.g., CH3) . Preclinical studies demonstrate its efficacy in rodent models of inflammation, such as carrageenan-induced paw edema, and autoimmune conditions like experimental autoimmune encephalomyelitis (EAE). In EAE, this compound blocked disease development when administered during immunization and reduced relapse duration during active disease . In vitro, it suppresses AA metabolite release (e.g., PGE2 and LTB4) in human peripheral blood mononuclear cells (PBMCs) with high selectivity over other PLA2 isoforms . Despite promising preclinical data, its clinical efficacy in humans remains unproven .

Properties

Molecular Formula |

C42H41ClN2O4S |

|---|---|

Molecular Weight |

705.3 g/mol |

IUPAC Name |

4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |

InChI |

InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |

InChI Key |

YOFBEFNLUYVWRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |

Synonyms |

4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-196025 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce functional groups such as sulfonamides and benzoic acid derivatives.

Final Coupling: The final step involves coupling the substituted indole with a benzoic acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-196025 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the indole core.

Substitution: Substitution reactions are used to introduce different functional groups onto the indole core and benzoic acid derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include various substituted indoles and benzoic acid derivatives, which can be further modified to enhance the compound’s potency and selectivity .

Scientific Research Applications

Chemistry: Used as a tool compound to study the inhibition of cPLA2α and its effects on the arachidonic acid cascade.

Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .

Mechanism of Action

WAY-196025 exerts its effects by selectively inhibiting cPLA2α, the enzyme responsible for the release of arachidonic acid from cellular phospholipids. This inhibition prevents the formation of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound binds to the active site of cPLA2α, blocking its enzymatic activity and preventing the downstream inflammatory cascade .

Comparison with Similar Compounds

Comparison with Similar Compounds

WAY-196025 is compared below with structurally and functionally analogous cPLA2α inhibitors, including efipladib, ecopladib, pyrrophenone, and AVX001.

Structural Analogs: Indole Derivatives

Efipladib (Compound 111)

- Structure : Shares the indole core with this compound but differs in phenylmethane sulfonamide substitution patterns .

- Potency : Comparable to this compound in isolated enzyme assays (IC50 < 10 nM) and human whole blood assays .

- Selectivity : High selectivity for cPLA2α over secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2) .

- In Vivo Efficacy : Effective in chronic prostaglandin/leukotriene-dependent models but lacks published EAE data .

Ecopladib Structure: Substituted indole with variations in the sulfonamide region . Potency: Similar in vitro potency to this compound but less characterized in disease models . Limitations: Limited published data on selectivity and in vivo target engagement .

Functional Analogs: Non-Indole Inhibitors

Pyrrophenone Structure: Non-indole inhibitor with a distinct pyrrolidine backbone . Potency: Inhibits cPLA2α at low nanomolar concentrations but exhibits weaker whole-blood activity compared to this compound . Applications: Used as a research tool due to off-target effects on other phospholipases .

AVX001

- Structure : Undisclosed structure but mechanistically similar to this compound .

- Potency : Dose-dependently suppresses COX/LOX metabolites in PBMCs (IC50 ~50 nM) .

- Advantage : Demonstrated efficacy in psoriatic skin models, a niche less explored for this compound .

Table 1: Key Comparative Data

Key Findings and Limitations

- Structural vs.

- In Vivo vs. In Vitro Correlation : While this compound and efipladib show strong in vitro potency, their in vivo efficacy in complex diseases (e.g., EAE) remains inconsistently correlated with AA metabolite suppression .

- Clinical Attrition : Efipladib advanced to Phase II trials for rheumatoid arthritis but was discontinued due to insufficient efficacy, highlighting translational challenges shared by this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.